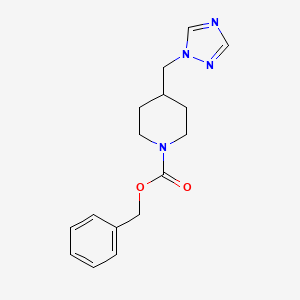
2-(8-溴-2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙腈
描述
“2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a chemical compound that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .
Synthesis Analysis
The synthesis of similar compounds has been accomplished by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media under dynamic pH control . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .
Molecular Structure Analysis
The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides .
科学研究应用
抗菌剂
含有1,4-苯并二氧杂环己烷部分的化合物,例如2-(8-溴-2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙腈,已被研究其抗菌特性。 它们已知会抑制致病菌如大肠杆菌和枯草芽孢杆菌的生物膜形成 。苯并二氧杂环己烷环及其衍生物的存在与显着的抗菌活性有关,这使得该化合物成为开发新型抗菌药物的候选药物。
溶血活性
这些化合物的溶血活性在科学研究中也令人关注。溶血是指红血球的破坏,研究这种活性可以帮助评估新型药物的细胞毒性。 2-(8-溴-2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙腈的衍生物已被证明具有轻微的细胞毒性,表明其具有作为安全抗菌剂的潜力 。
抗炎应用
苯并二氧杂环己烷环系以其抗炎特性而闻名。这使得该化合物成为开发新型抗炎药物的兴趣点。 它在该领域的应用可能导致针对以炎症为特征的疾病的治疗方法 。
抗癌研究
在肿瘤学领域,具有苯并二氧杂环己烷结构的化合物已被探索其作为抗癌剂的潜力。 干扰癌细胞增殖的能力使得2-(8-溴-2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙腈成为在癌症治疗策略中进一步研究的兴趣化合物 。
阿尔茨海默病治疗
研究表明,磺酰胺衍生物,其结构与我们感兴趣的化合物相似,可能对治疗阿尔茨海默病有益。 该化合物抑制参与该疾病进展的酶的潜力是治疗应用的有前景途径 。
抗肝毒活性
具有苯并二氧杂环己烷环的化合物已显示出作为抗肝毒剂的潜力,这可以保护肝脏免受有毒物质的损害。 这种应用在开发治疗肝脏疾病的治疗方法中特别相关 。
与中枢神经系统相关的活性
最后,苯并二氧杂环己烷衍生物的中枢神经系统 (CNS) 活性是一个令人关注的领域。 这些化合物可能会影响与 CNS 相关的功能,这可能导致针对神经系统疾病的新治疗方法 。
作用机制
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets including bacterial enzymes, HIV protease, carbonic anhydrase, and more .
Mode of Action
Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to inhibit bacterial biofilm formation, suggesting that they may interfere with bacterial communication and adhesion pathways .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction between 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile and these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.
Cellular Effects
The effects of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it inhibits biofilm formation and exhibits mild cytotoxicity, making it a potential candidate for antibacterial therapy . Additionally, 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and biofilm formation.
Dosage Effects in Animal Models
The effects of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired antibacterial activity without causing toxicity.
Metabolic Pathways
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. This compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways . These interactions result in alterations in the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile within cells influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an important factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile within subcellular compartments influences its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOWSKYNMHXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


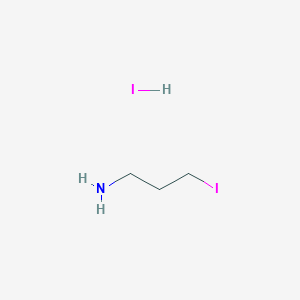
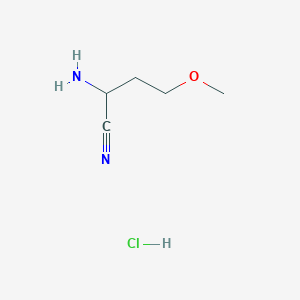
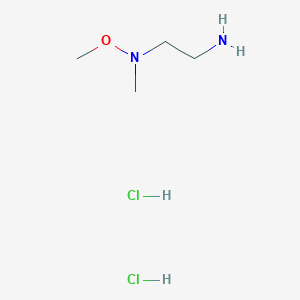
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)

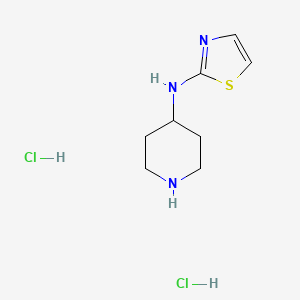
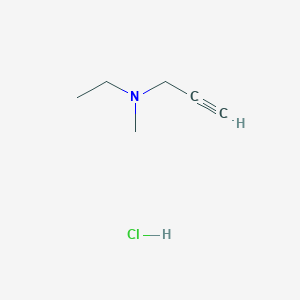
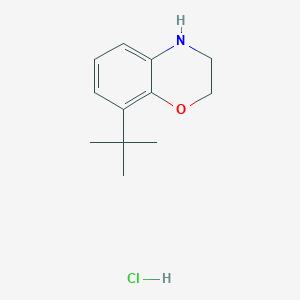

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
